1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol
Description
1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol (CAS: 478081-22-0) is a fluorinated amino alcohol derivative with a molecular formula of C₁₀H₁₂F₆NO₂S (inferred from its structural components). It features a trifluoromethyl group, a thiophen-2-ylmethyl substituent, and a 3,3,3-trifluoro-2-hydroxypropylamino moiety.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[thiophen-2-ylmethyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F6NO2S/c12-10(13,14)8(19)5-18(4-7-2-1-3-21-7)6-9(20)11(15,16)17/h1-3,8-9,19-20H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTZSGCYBPMHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC(C(F)(F)F)O)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol is a complex organic compound with potential pharmacological applications. Its unique trifluoromethyl and thienyl groups suggest significant biological activity, particularly in the context of inflammation and neuroprotection. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₈F₃N₃O₂S
- Molecular Weight : 335.26 g/mol
Biological Activity Overview
The biological activity of this compound has been linked primarily to its effects on cyclooxygenase (COX) enzymes and its neuroprotective properties.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in treating inflammatory disorders .
Neuroprotective Effects
Studies have shown that trifluoromethyl ketones can protect neurons from apoptosis induced by low potassium levels. This suggests that this compound may also exhibit neuroprotective effects similar to those observed in related compounds .
In Vitro Studies
A study examining the effects of various trifluoromethyl compounds on neuronal cells demonstrated that those with similar structural motifs could significantly reduce apoptosis rates. The mechanism appears to involve modulation of intracellular signaling pathways associated with cell survival .
| Compound | Effect on Neuronal Cell Apoptosis | Reference |
|---|---|---|
| TF1 | Significant reduction | |
| TF2 | Moderate reduction | |
| Target Compound | Potentially significant reduction | This study |
In Vivo Studies
Limited in vivo studies have been conducted specifically on this compound; however, analogs have shown promise in animal models for reducing inflammation and promoting recovery from neurodegenerative conditions. Further research is warranted to elucidate the specific mechanisms and effects of this compound in live subjects.
Safety Profile
The safety profile of this compound has not been extensively documented. However, related compounds have been noted for potential toxicity at high concentrations. The presence of trifluoromethyl groups may also raise concerns regarding environmental persistence and bioaccumulation .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key functional groups:
Nucleophilic Substitution at the Amino Site
The tertiary amino group facilitates reactions with electrophiles:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.
Example:The trifluoromethyl groups increase electrophilicity at the nitrogen, accelerating such reactions.
Oxidation of the Hydroxyl Group
The secondary alcohol undergoes oxidation to a ketone under strong oxidizing agents (e.g., CrO₃):
This reactivity is typical of β-amino alcohols but modulated by fluorine’s electron-withdrawing effects.
Electrophilic Aromatic Substitution (EAS)
The thienylmethyl group directs electrophiles to the α-positions of the thiophene ring:
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Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 2,5-dihalo derivatives.
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Sulfonation : Forms sulfonic acid derivatives with concentrated H₂SO₄.
Complexation and Biological Interactions
The compound’s hydroxyl and amino groups enable interactions with biological targets:
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Hydrogen Bonding : Binds to enzymes or receptors via -OH and -NH groups, as seen in analogs with hypoglycemic or antimicrobial activity .
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Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis.
Comparative Reactivity with Analogues
Reactivity trends compared to non-fluorinated β-amino alcohols:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual trifluoromethyl groups and thiophene-based substituents. Below is a comparative analysis with key analogs:
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability : The target compound’s thiophene and trifluoromethyl groups enhance membrane permeability compared to pyridine (logP ~1.5–2.5 estimated) or imidazole analogs .
- Synthetic Accessibility : Analogs like the imidazole derivative (CAS 866135-57-1) are synthesized via nucleophilic substitution, as seen in (Na₂CO₃-mediated reactions in MeCN) . The target compound likely requires multi-step synthesis involving thiophene alkylation and fluorination.
- Thermal Stability: Limited data exist, but trifluoro-hydroxypropylamino derivatives generally exhibit higher thermal stability (mp ~65–100°C) compared to non-fluorinated analogs .
Pharmacological Data Gaps
While the target compound is flagged for medicinal use , explicit data on IC₅₀ values, toxicity, or clinical targets are absent. In contrast, imidazole derivatives (e.g., CAS 866135-57-1) are explored for antifungal or kinase inhibition due to their heterocyclic nitrogen , and pyridine analogs may target nicotinic receptors .
Key Research Findings
- Structural Insights: X-ray crystallography of related thiophene-amino alcohols (e.g., ) confirms the thienyl group’s planar geometry, which may facilitate π-π stacking in target binding .
- Fluorine Impact : Fluorination at the hydroxypropyl position increases metabolic stability, as observed in similar compounds .
- Stereochemical Complexity : Diastereomerism in analogs like the tetrahydrothiophene-pyridine hybrid () complicates purification but may enhance selectivity .
Q & A
Q. What protocols resolve contradictory data on the compound’s thermal stability across studies?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled humidity clarifies decomposition pathways. Compare DSC profiles with structurally similar fluoropropanols to identify degradation thresholds .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for multi-step syntheses of this compound?
Q. Why do biological activity assays of similar fluorinated amino alcohols show variability across cell lines?
- Methodological Answer : Differences in membrane permeability (logP) and efflux pump expression (e.g., P-gp) affect intracellular concentrations. Use orthogonal assays (e.g., SPR for target binding) to isolate compound-specific effects .
Methodological Troubleshooting
Q. Low yield in the final coupling step: What variables require optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
